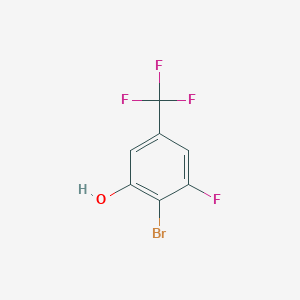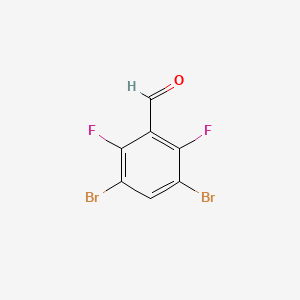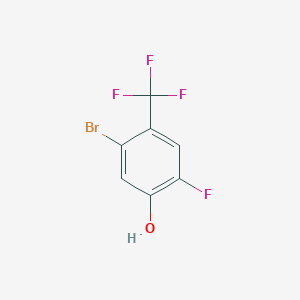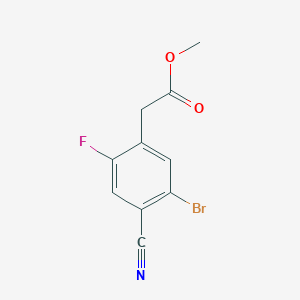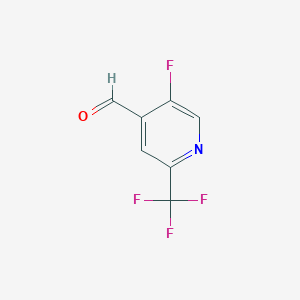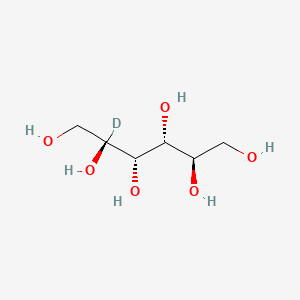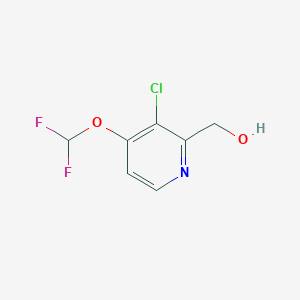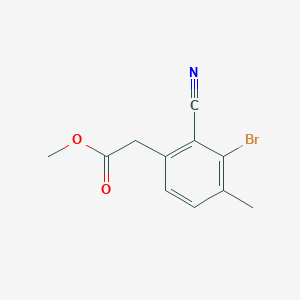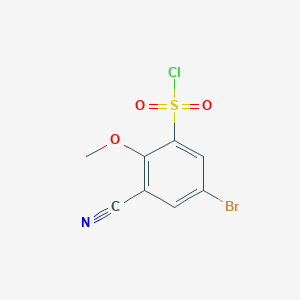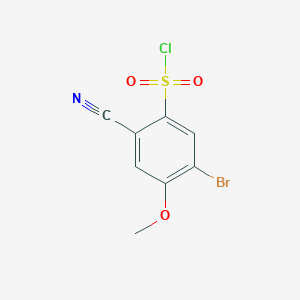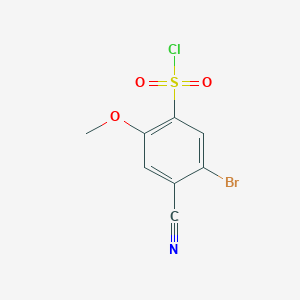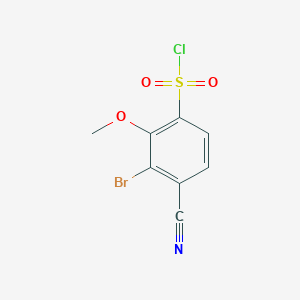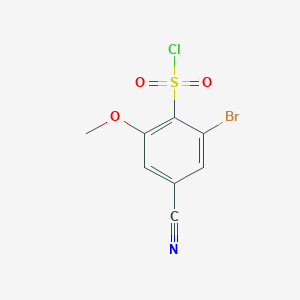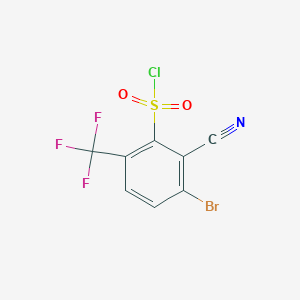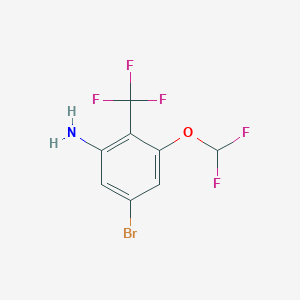
5-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline
Übersicht
Beschreibung
5-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline (5-Br-3-DFMO-2-TFMA) is an organic compound consisting of a bromine atom, a difluoromethoxy group, and a trifluoromethyl group attached to an aniline ring. This compound has been widely studied for its potential applications in scientific research and in laboratory experiments. Its unique combination of chemical properties makes it an attractive choice for a wide range of applications.
Wissenschaftliche Forschungsanwendungen
5-Br-3-DFMO-2-TFMA has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of biological molecules such as DNA, proteins, and carbohydrates. It has also been used in the study of enzyme kinetics and in the development of new drugs. In addition, 5-Br-3-DFMO-2-TFMA has been used in the study of the structure and function of proteins and in the study of cell signaling pathways.
Wirkmechanismus
The mechanism of action of 5-Br-3-DFMO-2-TFMA is not yet fully understood. However, it is believed that the compound binds to proteins and other biological molecules, which leads to changes in their structure and function. The compound is also believed to interact with cell signaling pathways, which can lead to changes in cell behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-3-DFMO-2-TFMA are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, which can lead to changes in the metabolism of cells. In addition, the compound has been shown to have an effect on cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Br-3-DFMO-2-TFMA in laboratory experiments is its ability to bind to proteins and other biological molecules. This makes it a useful tool for studying the structure and function of proteins and for studying cell signaling pathways. However, the compound can also be toxic to cells, so it should be used with caution in laboratory experiments. In addition, the compound is not very stable, so it should be stored and handled carefully to ensure its integrity.
Zukünftige Richtungen
The potential applications of 5-Br-3-DFMO-2-TFMA are still being explored. Future research could focus on the development of new fluorescent probes for the detection of biological molecules, the development of new drugs, and the study of cell signaling pathways. In addition, further research could be conducted to better understand the biochemical and physiological effects of the compound and to develop new ways to use the compound in laboratory experiments.
Eigenschaften
IUPAC Name |
5-bromo-3-(difluoromethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-3-1-4(15)6(8(12,13)14)5(2-3)16-7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSCOAXPDXPAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



